molecular formula C31H27F6N3O2 B12302226 3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione

3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione

Cat. No.: B12302226
M. Wt: 587.6 g/mol
InChI Key: SKVLUTYPDFYXIG-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione is a complex organic compound characterized by the presence of trifluoromethyl groups, aniline, and cyclobutene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione typically involves multiple steps. One common approach starts with the reaction of 3,5-bis(trifluoromethyl)acetophenone with hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with a Vilsmeier-Haack reagent to form the desired cyclobutene structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoromethyl groups and aniline moiety can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the aniline and cyclobutene structures contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione apart is its unique combination of trifluoromethyl, aniline, and cyclobutene structures, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F6N3O2/c32-30(33,34)21-16-22(31(35,36)37)18-23(17-21)38-25-26(29(42)28(25)41)39-24(19-10-4-1-5-11-19)27(20-12-6-2-7-13-20)40-14-8-3-9-15-40/h1-2,4-7,10-13,16-18,24,27,38-39H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLUTYPDFYXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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